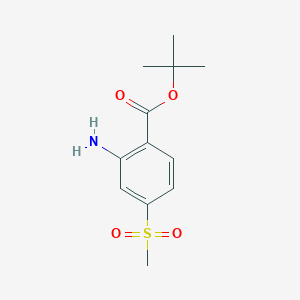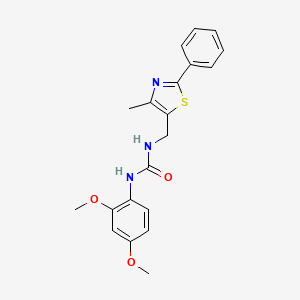
2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C26H32N4O3S and its molecular weight is 480.63. The purity is usually 95%.
BenchChem offers high-quality 2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
O-Benzylation of 2-Oxo-1,2-Dihydropyridines
The selective O-benzylation of 2-oxo-1,2-dihydropyridines is crucial in organic synthesis, especially for natural product and active molecule development. Researchers have explored novel methods to achieve this transformation. One notable approach involves a ternary system consisting of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA). This system effectively facilitates the O-benzylation of 2-oxo-1,2-dihydropyridines using various substituted benzyl halides and related compounds. The resulting O-benzyl products serve as important synthetic intermediates for functional group protection .
Herbicidal Activity
The compound’s structure suggests potential herbicidal activity. Researchers have synthesized derivatives by combining halogenated pyridines with 6-methoxybenzothiazole-2-one. Investigating the structure-activity relationship (SAR) of these derivatives could reveal insights into their herbicidal properties .
Peptide Mimics
2-Oxo-1,2-dihydropyridines are widely used as peptide mimics due to their ability to mimic peptide physiological activity. For instance, they can act as protease inhibitors, thrombin inhibitors, elastase inhibitors, and caspase inhibitors. Selective O-alkylation, including O-benzylation, plays a critical role in constructing these peptide mimics .
Antitumor and Antiviral Properties
Some natural compounds containing the 2-oxo-1,2-dihydropyridine structure exhibit potent antitumor and antiviral activities. Investigating the compound’s effects on cancer cells and viral pathogens could provide valuable insights for drug development .
Indole Derivatives
Indole derivatives, including those with 2-oxo-1,2-dihydropyridine moieties, have diverse biological applications. For example, indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation. Understanding the pharmacological activity of indole derivatives can guide further research .
Anti-Tubercular Agents
Considering the compound’s structure, it may be worth exploring its potential as an anti-tubercular agent. Researchers have designed and synthesized related benzamide derivatives for evaluation against Mycobacterium tuberculosis. Investigating its efficacy in inhibiting tuberculosis could be a promising avenue .
properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-33-16-8-13-27-24(31)19-34-26-28-23-12-11-21(29-14-6-3-7-15-29)17-22(23)25(32)30(26)18-20-9-4-2-5-10-20/h2,4-5,9-12,17H,3,6-8,13-16,18-19H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQMEBYVZDNZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=C(C=C(C=C2)N3CCCCC3)C(=O)N1CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2449866.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2449869.png)


![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B2449873.png)
![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B2449874.png)
![5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2449878.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid](/img/structure/B2449879.png)

![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2449883.png)
![methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2449887.png)